molecular formula C14H22N2O B1467681 2-[(2-Isopropyl-1-piperazinyl)methyl]phenol CAS No. 1353499-09-8

2-[(2-Isopropyl-1-piperazinyl)methyl]phenol

Cat. No.: B1467681
CAS No.: 1353499-09-8
M. Wt: 234.34 g/mol
InChI Key: PTRADNMFWMJWBG-UHFFFAOYSA-N
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Description

2-[(2-Isopropyl-1-piperazinyl)methyl]phenol is a chemical compound that features a piperazine ring substituted with an isopropyl group and a phenol moiety. This compound is of interest due to its unique structure, which offers diverse applications in various fields, including scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Isopropyl-1-piperazinyl)methyl]phenol typically involves the reaction of 2-chloromethylphenol with 2-isopropylpiperazine under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the chloromethyl group, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Isopropyl-1-piperazinyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the piperazine ring or the phenol group.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Reduced derivatives of the piperazine or phenol groups.

    Substitution: Nitrated, brominated, or sulfonated phenolic compounds.

Scientific Research Applications

2-[(2-Isopropyl-1-piperazinyl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Isopropyl-1-piperazinyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can engage in hydrogen bonding and π-π interactions with biological molecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological activities, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Isopropyl-1-piperazinyl)methyl]phenol: Unique due to its specific substitution pattern on the piperazine ring and phenol moiety.

    2-[(2-Methyl-1-piperazinyl)methyl]phenol: Similar structure but with a methyl group instead of an isopropyl group.

    2-[(2-Ethyl-1-piperazinyl)methyl]phenol: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

This compound is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(2-propan-2-ylpiperazin-1-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11(2)13-9-15-7-8-16(13)10-12-5-3-4-6-14(12)17/h3-6,11,13,15,17H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRADNMFWMJWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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